molecular formula C13H9BrClN3O3 B10973628 1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

Cat. No.: B10973628
M. Wt: 370.58 g/mol
InChI Key: JLCGHEHHXBITHX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromine and chlorine-substituted phenyl ring and a nitro-substituted phenyl ring, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, or other nucleophiles.

Major Products

    Reduction: 1-(4-Bromo-3-chlorophenyl)-3-(3-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position.

    1-(4-Bromo-3-chlorophenyl)-3-(3-methylphenyl)urea: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H9BrClN3O3

Molecular Weight

370.58 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C13H9BrClN3O3/c14-11-5-4-9(7-12(11)15)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

JLCGHEHHXBITHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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